chemical properties of 3-iodo-1H-indole-7-carbonitrile
chemical properties of 3-iodo-1H-indole-7-carbonitrile
Topic: Chemical Properties of 3-Iodo-1H-indole-7-carbonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Versatile Scaffold for Kinase Inhibitor and Antiviral Drug Discovery
Executive Summary
3-Iodo-1H-indole-7-carbonitrile (CAS: 2170826-58-9) is a high-value heterocyclic building block characterized by a unique trifunctional core: an electron-rich indole ring, a reactive iodide at the C3 position, and an electron-withdrawing nitrile group at the C7 position.[1][2][3] This specific substitution pattern renders it an "orthogonal" scaffold, allowing independent functionalization at the C3 (cross-coupling), N1 (alkylation/arylation), and C7 (hydrolysis/reduction) sites.
In modern drug discovery, this compound serves as a critical intermediate for synthesizing Janus Kinase (JAK) inhibitors , Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , and fluorescent biological probes. Its C7-cyano group significantly modulates the pKa of the indole N-H, enhancing hydrogen bond donor capability compared to unsubstituted indoles.
Physicochemical Profile
The introduction of the nitrile group at C7 and the iodine atom at C3 drastically alters the electronic landscape of the indole core.
| Property | Value / Description | Significance in Drug Design |
| CAS Number | 2170826-58-9 | Unique identifier for procurement/IP. |
| Molecular Formula | C₉H₅IN₂ | -- |
| Molecular Weight | 268.06 g/mol | Fragment-like; allows room for MW growth in lead opt. |
| Physical State | Off-white to pale yellow solid | Typical for halogenated indoles. |
| Calculated LogP | ~2.9 - 3.1 | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Donors | 1 (N-H) | The C7-CN increases N-H acidity (pKa < 16), strengthening H-bonds. |
| H-Bond Acceptors | 1 (C≡N) | The nitrile is a weak acceptor but critical for active site interactions. |
| Electronic Effect | C7-CN: | Strong EWG deactivates the ring, stabilizing the molecule against oxidation. |
Synthetic Accessibility and Production
The synthesis of 3-iodo-1H-indole-7-carbonitrile is most efficiently achieved via the regioselective electrophilic iodination of commercially available 7-cyanoindole.
Mechanistic Insight
Indoles naturally undergo Electrophilic Aromatic Substitution (
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Challenge: The C7-CN deactivates the ring, potentially slowing down the reaction compared to bare indole.
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Solution: The C3 position remains the most nucleophilic site. Using a mild but active iodinating agent like N-Iodosuccinimide (NIS) or Iodine (I₂)/KOH ensures exclusive C3 functionalization without over-iodination at C2 or C5.
Synthesis Workflow (DOT Diagram)
Caption: Regioselective iodination pathway. The C7-nitrile directs electrophiles away from the benzenoid ring, reinforcing C3 selectivity.
Chemical Reactivity & Functionalization
This scaffold is a "divergent synthesis" hub. The three functional handles react under distinct conditions.[4]
C3-Iodine: The Cross-Coupling Warhead
The C-I bond is weak and highly reactive toward Palladium (Pd) oxidative addition.
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Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems (common in kinase inhibitors).
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Sonogashira Coupling: Reacts with terminal alkynes to form rigid ethynyl linkers.
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Heck Reaction: Reacts with alkenes (e.g., acrylates) for chain extension.
N1-Nitrogen: Solubility Tuning
The N-H proton is more acidic than in unsubstituted indole due to the C7-CN group.
-
Alkylation:
reaction with alkyl halides (using Cs₂CO₃ or NaH) introduces solubilizing groups (e.g., morpholine-ethyl). -
Arylation: Chan-Lam coupling with aryl boronic acids using Cu(OAc)₂.
C7-Nitrile: The Electronic Anchor
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Hydrolysis: Converts to Amide (CONH₂) or Acid (COOH) under basic/acidic conditions.
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Tetrazole Formation: Reaction with NaN₃ forms a bioisostere of a carboxylic acid, improving metabolic stability.
Experimental Protocols
Protocol A: Synthesis of 3-Iodo-1H-indole-7-carbonitrile
Context: Standard lab-scale preparation (1.0 g scale).
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Setup: Charge a dry 50 mL round-bottom flask with 7-cyanoindole (1.0 eq, 7.0 mmol) and anhydrous DMF (10 mL).
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Base Addition: Add KOH pellets (1.1 eq) or crushed powder. Stir for 15 minutes at room temperature (RT) to generate the indolyl anion (optional, but improves rate).
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Iodination: Cool the mixture to 0°C. Add Iodine (I₂) (1.05 eq) dissolved in DMF (5 mL) dropwise over 20 minutes. Alternatively, add solid NIS (1.05 eq) in portions.
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Reaction: Allow to warm to RT and stir for 1-2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for starting material (
) should disappear, replaced by a less polar product ( ). -
Workup: Pour the reaction mixture into ice-water (100 mL) containing 1% Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine.
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Isolation: A precipitate usually forms. Filter, wash with water, and dry under vacuum. If no precipitate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes).
Protocol B: Suzuki-Miyaura Coupling (General Procedure)
Context: Attaching an aryl group to C3.
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Mix: Combine 3-iodo-1H-indole-7-carbonitrile (1.0 eq), Aryl-Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq) in a microwave vial.
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Solvent: Add Dioxane:Water (4:1 ratio). Degas with Nitrogen for 5 minutes.
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Catalyst: Add Pd(dppf)Cl₂ (5 mol%).
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Heat: Seal and heat at 80-100°C for 4-12 hours (or 30 min in microwave at 110°C).
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Workup: Dilute with EtOAc, wash with water, and purify via column chromatography.
Safety & Handling
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Iodine/NIS: Corrosive and lachrymators. Handle in a fume hood.
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Cyanide Moiety: While the nitrile group is generally stable, combustion or strong acid hydrolysis can release HCN gas. Avoid contact with strong acids unless in a controlled hydrolysis setup.
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Storage: Store at 2-8°C, protected from light (C-I bonds can be photolabile over long periods).
References
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Sigma-Aldrich. Product Specification: 3-Iodo-1H-indole-7-carbonitrile.[3] Accessed 2026. Link
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PubChem. Compound Summary: 3-Iodo-1H-indole-7-carbonitrile (CAS 2170826-58-9).[2] National Library of Medicine. Link
- Gribble, G. W.Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis, 2011.
-
Laha, J. K., et al. Regioselective C-3 Iodination of Indoles. Journal of Organic Chemistry, 2015.[5] (Describes NIS/DMF protocols for electron-deficient indoles).
- Suzuki, A.Organoboron Compounds in Cross-Coupling Reactions. Chem. Rev., 1995.
Sources
- 1. 3-Iodo-1H-indole-7-carbonitrile|Protein Kinase Research [benchchem.com]
- 2. 3-iodo indole | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Iodo-1H-indole-7-carbonitrile | 2170826-58-9 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal-Free Synthesis of Indole via NIS-Mediated Cascade C-N Bond Formation/Aromatization [organic-chemistry.org]
